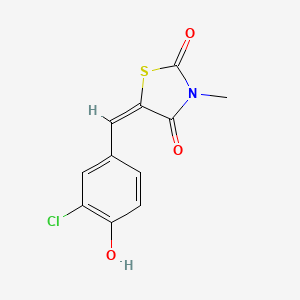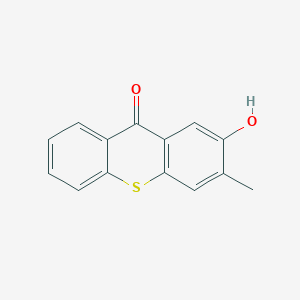![molecular formula C18H23NOS B5151506 N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline](/img/structure/B5151506.png)
N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline, also known as MMTPA, is a chemical compound that belongs to the class of anilines. It is a synthetic compound that has been widely used in scientific research for its unique properties and potential applications.
科学的研究の応用
N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is as a fluorescent probe for detecting metal ions, such as copper and zinc. N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline has been shown to selectively bind to these metal ions and emit strong fluorescence signals, making it a valuable tool for detecting and quantifying these ions in biological samples.
Another potential application of N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline is as a molecular switch for controlling enzyme activity. N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline has been shown to bind to specific enzymes and inhibit their activity. By using light to trigger the release of N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline, the enzyme activity can be restored, providing a powerful tool for controlling biological processes.
作用機序
The mechanism of action of N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline is not fully understood, but it is believed to involve the formation of a complex with the target molecule. This complex formation is thought to be responsible for the unique properties of N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline, such as its fluorescence and enzyme inhibition.
Biochemical and Physiological Effects:
Studies have shown that N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline has low toxicity and does not have any significant biochemical or physiological effects on cells or tissues. This makes it a valuable tool for studying biological processes without interfering with normal cellular functions.
実験室実験の利点と制限
One of the main advantages of N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline is its versatility and ease of use in lab experiments. It can be easily synthesized and purified, and its properties can be easily modulated by changing its chemical structure. However, one limitation of N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline is its specificity for certain metal ions and enzymes, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for research on N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline. One area of interest is the development of new fluorescent probes based on N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline for detecting other metal ions and molecules. Another area of interest is the development of new molecular switches based on N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline for controlling other biological processes. Overall, N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline has great potential for advancing scientific research in many different fields.
合成法
The synthesis of N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline involves the reaction of 4-methoxyphenylacetonitrile with 3-methylthiopropylmagnesium bromide, followed by the addition of aniline. The resulting product is then purified using column chromatography to obtain N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline in its pure form. This method has been used successfully by many researchers to synthesize N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline with high yields and purity.
特性
IUPAC Name |
N-[4-(4-methoxyphenyl)butan-2-yl]-3-methylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NOS/c1-14(19-16-5-4-6-18(13-16)21-3)7-8-15-9-11-17(20-2)12-10-15/h4-6,9-14,19H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFNRZAXVFYVOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methoxyphenyl)butan-2-yl]-3-methylsulfanylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5151423.png)
![4-[(diethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5151425.png)
![methyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5151436.png)
![N,N'-[methylenebis(2-nitro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)](/img/structure/B5151445.png)
![5-phenyl-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1,2,4-triazin-3-amine](/img/structure/B5151457.png)
![N-(4-methylphenyl)-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5151461.png)
![3-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5151473.png)

![N-cyclopropyl-1'-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5151482.png)
![N-(4-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5151491.png)


![N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide](/img/structure/B5151511.png)
